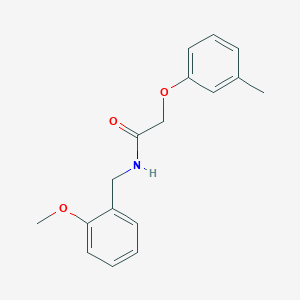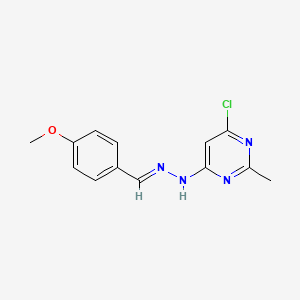
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide, also known as ML352, is a compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. In
Wirkmechanismus
The mechanism of action of 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including histone deacetylases and carbonic anhydrases. It has also been shown to induce the production of reactive oxygen species, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress and inflammation in neurodegenerative disorders, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potential therapeutic effects in various diseases. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its potential side effects have not been fully explored.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide. One potential direction is to further explore its mechanism of action and potential therapeutic effects in various diseases. Another direction is to explore its potential as a drug candidate for clinical trials. Additionally, future research could focus on exploring potential side effects and optimizing the synthesis method for improved yield and purity.
Synthesemethoden
The synthesis of 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide involves a multi-step process. The initial step involves the reaction of 2,3-dihydroindene with phosphorus oxychloride to yield 2-chloro-3-indenone. This intermediate is then reacted with thiophene-2-carboxylic acid to yield 2-(thiophen-2-yl)-3-indenone. The final step involves the reaction of 2-(thiophen-2-yl)-3-indenone with thiosemicarbazide in the presence of hydrochloric acid to yield 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide has been studied for its potential use in scientific research. It has been shown to have potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders. In cancer, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-13-7-6-12(18-13)14(17)16-11-5-4-9-2-1-3-10(9)8-11/h4-8H,1-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBLZFAMLGOJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)

![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)



![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)




